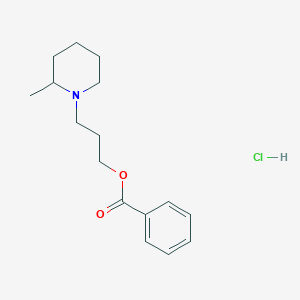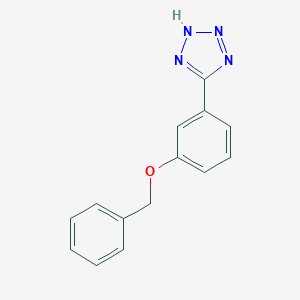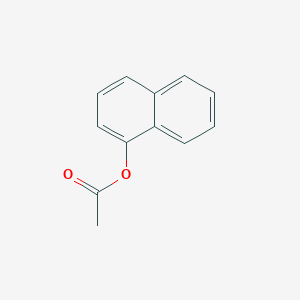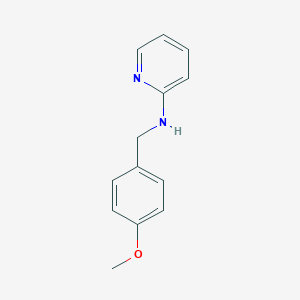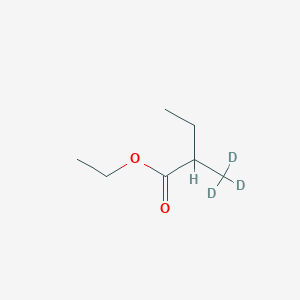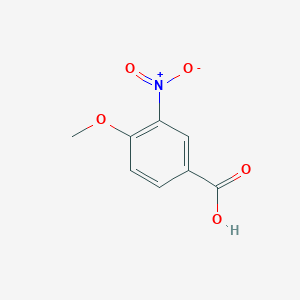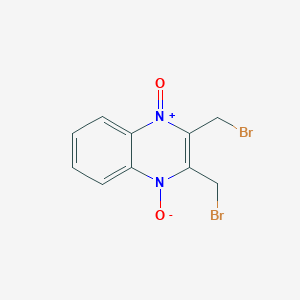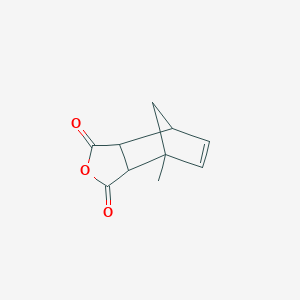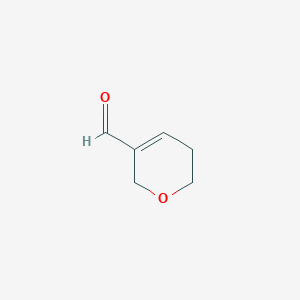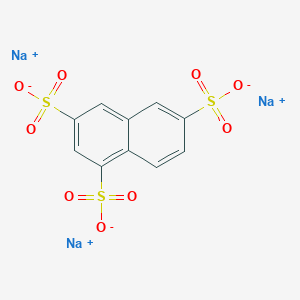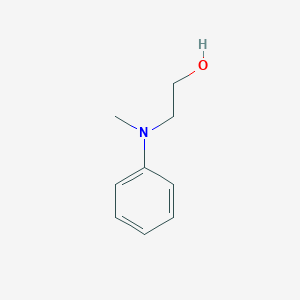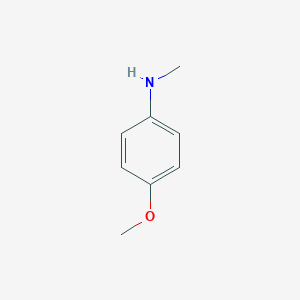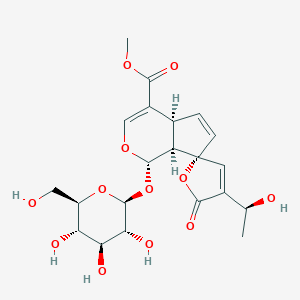
Plumieride
Overview
Description
Plumieride is a naturally occurring iridoid glycoside found in various species of the Plumeria plant, particularly Plumeria obtusa and Plumeria bicolor. It is known for its diverse pharmacological properties, including antifungal, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
Plumieride, an iridoid isolated from Plumeria obtusa L. leaves , has been found to primarily target Candida albicans (CA) , a common cause of superficial fungal infections in humans . It also targets chitinases , enzymes that break down chitin, a component of the cell walls of fungi .
Mode of Action
This compound exhibits its antifungal activity by interacting with its targets and inducing changes in their function. In vitro studies have shown that this compound has better antifungal activity than fluconazole, a standard antifungal drug . It also downregulates the expression of CA virulence genes (ALS1, Plb1, and Hyr1) . Furthermore, it inhibits chitinolytic activity, thereby affecting the structural integrity of the fungal cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the expression of CA virulence genes. By downregulating these genes, this compound interferes with the ability of CA to proliferate and colonize various tissues . This results in a decrease in the pathogenicity of CA .
Pharmacokinetics
It is known that it can be administered subcutaneously . Further scientific studies on the pharmacokinetics of this compound will contribute to understanding its pharmacological effects .
Result of Action
The administration of this compound results in a significant reduction in the microscopic skin lesions caused by CA infection . It also modulates the expression of proinflammatory cytokines and inflammatory markers in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the effectiveness of this compound against CA-induced dermatitis in mice was observed under controlled laboratory conditions . .
Biochemical Analysis
Biochemical Properties
Plumieride has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have strong antifungal activity . It also downregulates the expression of Candida albicans virulence genes . The molecular formula of this compound is C21H26O12 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce the microscopic skin lesions and modulate the expression of all measured proinflammatory cytokines and inflammatory markers in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It interferes with the expression of Candida albicans virulence factors and modulates the inflammatory response in the skin of mice infected with Candida albicans .
Temporal Effects in Laboratory Settings
It has been observed that this compound has better antifungal activity than fluconazole, manifested by a wider zone of inhibition and a lower MIC .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been reported that treatment of Candida albicans-infected mice with this compound significantly reduced the microscopic skin lesions and modulated the expression of all measured proinflammatory cytokines and inflammatory markers in a dose-dependent manner .
Metabolic Pathways
It is known that this compound has significant effects on various biochemical reactions, indicating that it may interact with various enzymes or cofactors .
Transport and Distribution
Given its significant effects on various types of cells and cellular processes, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its significant effects on various types of cells and cellular processes, it is likely that it is directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plumieride can be extracted from natural sources such as the leaves of Plumeria obtusa and the bark of Plumeria bicolor. One efficient method involves microwave-assisted extraction using ethanol and ethyl acetate as solvents. This method optimizes the extraction process by varying time, power, and temperature parameters, achieving a high yield of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant materials using solvents like ethanol. The process may include steps such as maceration, filtration, and purification using high-performance liquid chromatography to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Plumieride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the glycosidic moiety of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Plumieride serves as a valuable starting material for the synthesis of novel iridoid derivatives with potential pharmaceutical applications.
Comparison with Similar Compounds
Plumieride is unique among iridoid glycosides due to its diverse pharmacological properties. Similar compounds include:
Isoplumericin: Another iridoid glycoside found in Plumeria species, known for its anti-inflammatory properties.
1α-Plumieride: A structural isomer of this compound with similar biological activities.
3-O’-Methyl Plumeride: A methylated derivative of this compound with enhanced pharmacological properties.
This compound stands out due to its broad spectrum of activities, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPMSFXOYJXDNJ-IRFSQMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199109 | |
| Record name | Plumieride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-89-7 | |
| Record name | Plumieride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plumieride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumieride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLUMIERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


